3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with 3-(propan-2-yloxy)phenylhydrazine to form the desired triazole derivative. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-ylpyridine
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
Compared to similar compounds, 3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the propan-2-yloxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H19BrN4OS |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H19BrN4OS/c1-12(2)24-16-5-3-4-14(10-16)17-21-22-18(23(17)20)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11,20H2,1-2H3 |
InChI Key |
ITIKCXDVTQOVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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